Piperidindione
Piperidinediones are a class of organic compounds characterized by the presence of two ketone groups attached to a piperidine ring. These molecules exhibit diverse chemical properties and can be found in various natural products and synthetic intermediates. Piperidinediones are highly versatile due to their unique structural features, allowing them to participate in multiple reactions such as Michael addition, conjugate addition, and cycloaddition. They have shown potential applications in pharmaceuticals, agrochemicals, and materials science. For instance, piperidinedione derivatives can serve as intermediates for the synthesis of bioactive compounds, exhibit antimicrobial or antifungal activities, and possess structural features that could contribute to the development of new polymers with specific properties. The synthetic route to prepare piperidinediones often involves the oxidation of piperidine derivatives or through condensation reactions between appropriate aldehydes and amines. Their unique structures and reactivity make them valuable tools in modern organic chemistry research and industry applications.

Struktur | Chemischer Name | CAS | MF |
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2,6-Piperidinedione, 1-hydroxy- | 17195-27-6 | C5H7NO3 |
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(S)-3-Hydroxypiperidine-2,6-dione | 118060-99-4 | C5H7NO3 |
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6-azaspiro2.5octane-5,7-dione | 1194-45-2 | C7H9NO2 |
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5-(oxan-4-yl)piperidine-2,4-dione | 1547092-68-1 | C10H15NO3 |
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2-(2,6-dioxopiperidin-1-yl)-N-{2-4-(thiophene-3-carbonyl)piperazin-1-ylethyl}ethane-1-sulfonamide | 1251574-21-6 | C18H26N4O5S2 |
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2-(2,6-dioxopiperidin-1-yl)-N-(thiophen-3-yl)methylethane-1-sulfonamide | 1207001-25-9 | C12H16N2O4S2 |
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Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate | 1105664-04-7 | C12H18N2O4 |
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| 363-27-9 | C15H21NO4 |
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3-Bromo-6,6-dimethylpiperidine-2,4-dione | 1000801-14-8 | C7H10BrNO2 |
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Piperidine-3,5-dione hydrochloride | 74647-23-7 | C5H8ClNO2 |
Verwandte Literatur
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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